molecular formula C11H10BrF2NO B6647792 N-(2-bromoprop-2-enyl)-2,4-difluoro-5-methylbenzamide

N-(2-bromoprop-2-enyl)-2,4-difluoro-5-methylbenzamide

Cat. No.: B6647792
M. Wt: 290.10 g/mol
InChI Key: FGLRCMDMSAJDRQ-UHFFFAOYSA-N
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Description

N-(2-bromoprop-2-enyl)-2,4-difluoro-5-methylbenzamide is a chemical compound with a complex structure that includes bromine, fluorine, and methyl groups attached to a benzamide core

Preparation Methods

The synthesis of N-(2-bromoprop-2-enyl)-2,4-difluoro-5-methylbenzamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

N-(2-bromoprop-2-enyl)-2,4-difluoro-5-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The double bond in the prop-2-enyl group can participate in addition reactions with various reagents.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-bromoprop-2-enyl)-2,4-difluoro-5-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromoprop-2-enyl)-2,4-difluoro-5-methylbenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity to various biological molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors in a specific manner .

Comparison with Similar Compounds

N-(2-bromoprop-2-enyl)-2,4-difluoro-5-methylbenzamide can be compared with similar compounds such as N-(2-bromoprop-2-enyl)butanamide and other brominated benzamides. These compounds share similar structural features but differ in their specific substituents and reactivity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(2-bromoprop-2-enyl)-2,4-difluoro-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF2NO/c1-6-3-8(10(14)4-9(6)13)11(16)15-5-7(2)12/h3-4H,2,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLRCMDMSAJDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)C(=O)NCC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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